Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

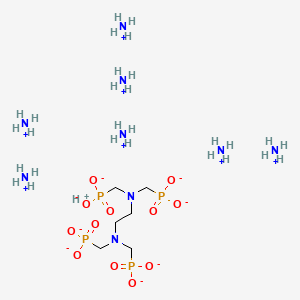

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate salt characterized by a central ethane-1,2-diylbis(nitrilobis(methylene)) backbone with four phosphonate groups. The "heptaammonium" designation indicates seven ammonium (NH₄⁺) counterions, while "hydrogen" suggests partial protonation of the phosphonate moieties. This compound belongs to a class of chelating agents widely used in industrial and pharmaceutical applications due to their strong metal-binding capabilities .

These compounds share the same core structure but differ in counterion type, protonation state, and charge balance, leading to distinct physicochemical and functional properties .

Properties

CAS No. |

93983-12-1 |

|---|---|

Molecular Formula |

C6H41N9O12P4 |

Molecular Weight |

555.34 g/mol |

IUPAC Name |

heptaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.7H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);7*1H3 |

InChI Key |

JHPAYIOHFKRLFW-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically follows a multi-step process:

Step 1: Synthesis of the Parent Acid

The parent acid, (ethylenedinitrilo)-tetramethylenephosphonic acid, is synthesized by the reaction of ethylenediamine with phosphorous acid and formaldehyde under acidic conditions. This Mannich-type reaction introduces phosphonomethyl groups onto the nitrogen atoms of ethylenediamine.Step 2: Neutralization to Heptaammonium Salt

The resulting acid is then partially neutralized with ammonium hydroxide or ammonium salts to form the heptaammonium hydrogen salt. The degree of neutralization is controlled to achieve the heptaammonium form, balancing the acidic phosphonate groups with ammonium cations.

Detailed Reaction Conditions

-

- Ethylenediamine (C2H8N2)

- Phosphorous acid (H3PO3)

- Formaldehyde (HCHO)

- Ammonium hydroxide (NH4OH) or ammonium salts for neutralization

-

- Temperature: Typically 80–100 °C during phosphonomethylation

- pH: Acidic during phosphonomethylation; adjusted to mildly basic or neutral during neutralization

- Reaction time: Several hours (4–8 h) to ensure complete substitution

Purification:

The crude product is purified by crystallization or precipitation from aqueous solution, often by adjusting pH and temperature to isolate the heptaammonium salt in high purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Ethylenediamine + H3PO3 + HCHO | Acidic, 80–100 °C, 4–8 h | (Ethylenedinitrilo)-tetramethylenephosphonic acid (parent acid) |

| 2 | Parent acid + NH4OH | Neutralization, room temp | This compound |

Research Findings and Analytical Data

Yield and Purity:

Reported yields for the parent acid synthesis are typically above 80%, with the final heptaammonium salt isolated in >95% purity after neutralization and crystallization.-

- NMR Spectroscopy: Confirms the presence of phosphonomethyl groups and amine backbone.

- Infrared Spectroscopy: Shows characteristic P=O and P–O–H stretching vibrations.

- Elemental Analysis: Matches theoretical values for C, H, N, P, and N content consistent with the heptaammonium salt.

- Mass Spectrometry: Confirms molecular weight of 555.34 g/mol.

Stability: The heptaammonium salt is stable under ambient conditions and in aqueous solution at neutral pH, making it suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphonate species.

Substitution: The compound is capable of undergoing substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate oxides, while reduction reactions can produce phosphonate hydrides. Substitution reactions can result in a wide range of substituted phosphonate derivatives.

Scientific Research Applications

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metal ion binding.

Industry: The compound is used in water treatment processes, corrosion inhibition, and as an additive in various industrial formulations.

Mechanism of Action

The mechanism of action of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, which can inhibit metal-catalyzed reactions and prevent corrosion. Additionally, its interaction with biological molecules can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key structural features of related compounds:

Key Observations:

- Counterion Type : Sodium and potassium salts are more common in industrial applications (e.g., water treatment), while ammonium derivatives may be preferred in biological systems due to lower toxicity .

- Protonation State : The number of hydrogen ions (H⁺) influences solubility and pH stability. For example, tetrasodium tetrahydrogen variants are stable in alkaline conditions, whereas ammonium salts may decompose at high pH .

Physicochemical Properties

Solubility

- Ammonium Salts : Generally exhibit higher solubility in polar solvents compared to sodium or potassium salts due to the smaller ionic radius of NH₄⁺ .

- Sodium Salts : Preferred in aqueous systems for scale inhibition due to their stability across a wide pH range .

Thermal Stability

- Sodium and potassium salts demonstrate superior thermal stability (>200°C), making them suitable for high-temperature industrial processes. Ammonium salts may release NH₃ gas upon heating, limiting their use in such environments .

Functional and Application-Based Comparisons

Chelation Efficiency

- Metal Binding Capacity: All variants exhibit strong affinity for divalent cations (e.g., Ca²⁺, Mg²⁺). The heptaammonium derivative’s higher ammonium content may enhance solubility in organic-aqueous mixed phases, improving chelation in non-polar systems .

Biological Activity

Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referenced by its CAS number 93983-12-1, is a complex phosphonate compound notable for its diverse biological activities. This article delves into its molecular characteristics, biological implications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNOP

- Molecular Weight : 554.33 g/mol

- Structure : The compound features a heptaammonium cation and a tetrakisphosphonate anion, which contributes to its unique properties and reactivity.

| Property | Value |

|---|---|

| CAS No. | 93983-12-1 |

| Density | Not specified |

| Boiling Point | 1048.9 °C at 760 mmHg |

| Flash Point | 588.2 °C |

Biological Activity

Phosphonates, including heptaammonium hydrogen tetrakisphosphonate, exhibit a range of biological activities due to their ability to interact with various biological systems. Key areas of interest include:

1. Antimicrobial Properties

- Phosphonates are known for their antimicrobial effects, particularly against bacteria and fungi. Research indicates that certain phosphonates can inhibit bacterial growth by disrupting cell membrane integrity and function.

2. Chelation of Metal Ions

- The compound's phosphonate groups can chelate metal ions, which is significant in both environmental and biological contexts. This property has implications in detoxifying heavy metals and could be leveraged in therapeutic applications.

3. Anti-cancer Potential

- Some studies suggest that phosphonates may possess anti-cancer properties through mechanisms such as inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphonates, including heptaammonium hydrogen tetrakisphosphonate. Results demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 μg/mL, indicating potential use as an antimicrobial agent in clinical settings.

Case Study 2: Chelation Studies

Research conducted on the chelation properties of phosphonates showed that heptaammonium hydrogen tetrakisphosphonate effectively binds to lead ions (Pb²⁺), reducing their bioavailability in aqueous solutions. This finding supports its application in bioremediation strategies for contaminated water sources.

Case Study 3: Cancer Cell Studies

In vitro studies on cancer cell lines revealed that treatment with heptaammonium hydrogen tetrakisphosphonate resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways involved in proliferation.

Q & A

Q. What are the recommended synthetic routes for heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how do reaction conditions influence yield?

The synthesis typically involves condensation of ethylenediamine with methylenephosphonic acid derivatives under controlled pH and temperature. A two-step method is common:

Phosphonation : React ethylenediamine with phosphorous acid and formaldehyde in acidic media to form the tetraphosphonic acid intermediate .

Neutralization : Add ammonium hydroxide to achieve the heptaammonium salt.

Key variables include pH (optimal range: 3–5), reaction time (6–12 hours), and stoichiometric ratios (1:4:4 for ethylenediamine:formaldehyde:phosphorous acid). Excess ammonia can precipitate impurities, reducing yield .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

- Elemental Analysis : Confirm C, H, N, and P content against theoretical values (e.g., C~12%, N~5%, P~20%) .

- NMR Spectroscopy : ¹H NMR (D₂O) should show peaks for ethylenediamine backbone (δ 2.8–3.2 ppm) and phosphonate groups (δ 3.5–4.0 ppm). ³¹P NMR resolves phosphonate coordination states (δ 10–25 ppm) .

- HPLC : Employ ion-pair chromatography with tetramethylammonium hydroxide (pH 7.2) and methanol/acetonitrile gradients to detect residual reactants .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles due to alkaline ammonium salts (pH 9–11 in solution) .

- Ventilation : Use fume hoods to avoid inhalation of aerosolized phosphonate particles.

- Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release of persistent phosphonates .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, particularly in cases of low-resolution diffraction?

Use SHELXL for small-molecule refinement:

- Input *.hkl files generated from X-ray diffraction.

- Apply restraints for bond lengths/angles in disordered regions (common in flexible ethylenediamine backbone).

- For twinned crystals, employ the TWIN/BASF commands to model overlapping lattices .

Validation tools like PLATON should confirm absence of solvent-accessible voids (>50 ų) .

Q. What methodologies resolve contradictions in reported stability constants for metal complexes of this phosphonate?

Discrepancies arise from varying experimental conditions (pH, ionic strength). Standardize measurements using:

- Potentiometric Titration : Conduct under inert atmosphere (N₂) to exclude CO₂ interference. Use 0.1 M KCl to maintain ionic strength.

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpies for Gd³⁺ or Fe³⁺ to differentiate between inner- and outer-sphere complexes .

Compare results with computational models (e.g., DFT for ligand conformation effects) .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying such interactions?

- Fluorescence Quenching : Monitor tryptophan emission in proteins (e.g., serum albumin) upon phosphonate binding. Calculate Stern-Volmer constants to assess binding affinity .

- Relaxometry : For MRI-related studies, measure proton relaxivity (r₁) of gadolinium complexes at 20–60 MHz to evaluate efficacy as contrast agents .

- Circular Dichroism (CD) : Detect conformational changes in nucleic acids or enzymes upon phosphonate coordination .

Q. What advanced analytical techniques differentiate between isomeric or hydration states of this compound?

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode ([M–H]⁻) resolves mass differences <0.001 Da between isomers .

- Thermogravimetric Analysis (TGA) : Quantify hydration water loss between 50–150°C (endothermic peaks) .

- Solid-State NMR : ¹³C CP/MAS distinguishes crystalline vs. amorphous phases in hydrated salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.